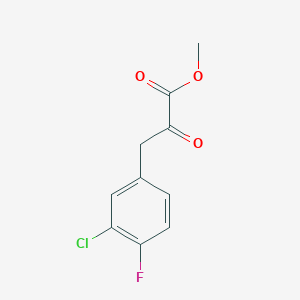

Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate

Description

Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate is a β-keto ester featuring a 3-chloro-4-fluorophenyl substituent at the 3-position of the propanoate backbone. This compound combines electron-withdrawing halogens (Cl and F) on the aromatic ring, which influence its electronic properties, reactivity, and intermolecular interactions.

Properties

Molecular Formula |

C10H8ClFO3 |

|---|---|

Molecular Weight |

230.62 g/mol |

IUPAC Name |

methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate |

InChI |

InChI=1S/C10H8ClFO3/c1-15-10(14)9(13)5-6-2-3-8(12)7(11)4-6/h2-4H,5H2,1H3 |

InChI Key |

SVVMEIJWWJAAIS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)CC1=CC(=C(C=C1)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate typically involves the esterification of 3-(3-chloro-4-fluorophenyl)-2-oxopropanoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the phenyl ring can be substituted by nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

-

Nucleophilic Substitution

Reagents: Nucleophiles such as amines or thiols

Conditions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile

-

Hydrolysis

Reagents: Water, base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid)

Conditions: Reflux, aqueous medium

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Conditions: Anhydrous conditions, typically in solvents like tetrahydrofuran (THF) or ethanol

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.

Hydrolysis: 3-(3-chloro-4-fluorophenyl)-2-oxopropanoic acid.

Reduction: Methyl 3-(3-chloro-4-fluorophenyl)-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.

Material Science: Explored for its properties in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets through various pathways, such as enzyme inhibition or receptor binding. The presence of the 3-chloro-4-fluorophenyl group can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences between the target compound and its analogs:

Key Observations :

- Halogen Effects: The target compound’s dual Cl/F substitution likely enhances dipole moments and intermolecular interactions (e.g., halogen bonding) compared to mono-halogenated analogs like the 4-chlorophenyl derivative .

- Heterocyclic Modifications: Analogs with imidazolidinone or quinazolinone rings (e.g., ) introduce rigid planar structures, altering solubility and packing efficiency.

- Electronic Properties: The methoxy group in Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate donates electron density, contrasting with the electron-withdrawing Cl/F in the target compound.

Crystallographic and Hydrogen Bonding Analysis

Crystallographic data from analogs reveals common trends and divergences:

Insights :

- The 4-chlorophenyl analog crystallizes in a monoclinic P21/n system with weak C-H···O interactions . The target compound may exhibit similar packing but with enhanced halogen-based interactions due to fluorine’s electronegativity.

Biological Activity

Methyl 3-(3-chloro-4-fluorophenyl)-2-oxopropanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 244.65 g/mol. Its structure features a propanoate group esterified with a phenyl ring that contains both chlorine and fluorine substituents. These halogen atoms enhance its lipophilicity, which may influence its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies suggest that the compound may possess antimicrobial effects, potentially inhibiting the growth of certain bacteria and fungi. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and other pathogens .

- Anti-inflammatory Effects : The presence of halogen substituents may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .

- Anticancer Potential : Preliminary studies indicate that this compound may interact with specific enzymes or receptors involved in cancer progression, suggesting potential anticancer properties. The unique structural features allow it to bind effectively to molecular targets, which is crucial for therapeutic applications .

The mechanism of action involves binding to specific enzymes or receptors, altering their activity and leading to various biological effects. For example, research on similar compounds has shown that the 3-chloro-4-fluorophenyl moiety enhances binding affinity towards targets like tyrosinase, which is significant in cancer treatment strategies .

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-4-fluoroaniline with methyl 3-oxopropanoate under specific conditions. Common catalysts include acids or bases, while solvents such as ethanol or methanol are often utilized.

Synthetic Route Example:

- Reagents : 3-chloro-4-fluoroaniline, methyl 3-oxopropanoate.

- Catalyst : Acid or base (e.g., HCl or NaOH).

- Solvent : Ethanol or methanol.

- Conditions : Reflux under nitrogen atmosphere for optimal yield.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-chloro-3-oxopropanoate | Lacks fluorine substitution; simpler structure. | |

| Methyl 3-(4-chlorophenyl)-2-oxopropanoate | Different positioning of chlorine; potential variations in biological activity. | |

| Ethyl 3-(3-chloro-4-fluorophenyl)-3-hydroxypropanoate | Hydroxy group instead of oxo group; different reactivity profile. |

Case Studies

- Inhibition Studies : A study focused on the inhibition of Agaricus bisporus tyrosinase demonstrated that derivatives containing the 3-chloro-4-fluorophenyl fragment showed enhanced inhibitory activity compared to reference compounds .

- Antibacterial Activity : Research indicated that similar compounds exhibited significant antibacterial effects against Staphylococcus aureus, highlighting the therapeutic potential of halogenated phenyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.